UTX-143

NHE5 Inhibitor Selectivity Cancer Cell pH Regulation Isoform-Specific Pharmacology

UTX-143 is the benchmark NHE5-selective inhibitor (>80-fold selectivity over NHE1), derived from amiloride SAR optimization. With >98% HPLC purity and a molecular weight of 343.38 g/mol, it enables unambiguous interrogation of NHE5-specific phenotypes in cancer invasion and migration studies, offering a critical advantage over non-selective pan-NHE inhibitors.

Molecular Formula C16H21N7O2
Molecular Weight 343.38 g/mol
Cat. No. B12363891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUTX-143
Molecular FormulaC16H21N7O2
Molecular Weight343.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=C(C(=N2)C(=O)N=C(N)N)N)N(C)CCO
InChIInChI=1S/C16H21N7O2/c1-9-3-5-10(6-4-9)11-14(23(2)7-8-24)21-13(17)12(20-11)15(25)22-16(18)19/h3-6,24H,7-8H2,1-2H3,(H2,17,21)(H4,18,19,22,25)
InChIKeyVOTGJIBEBRYYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UTX-143: A Selective NHE5 Inhibitor for Cancer Research Procurement


UTX-143 is a synthetic small-molecule inhibitor of the sodium-hydrogen exchanger subtype 5 (NHE5), developed via structure-activity relationship (SAR) optimization of the non-selective NHE inhibitor amiloride [1]. It belongs to the guanidinium-based NHE inhibitor class and exhibits a molecular formula of C₁₆H₂₁N₇O₂ with a molar mass of 343.38 g/mol . UTX-143 is primarily characterized by its high selectivity for NHE5 over the ubiquitously expressed NHE1 isoform, a property engineered to mitigate the off-target effects that limit the therapeutic utility of non-selective NHE inhibitors in oncology [1].

Why NHE5 Inhibitor Substitution Compromises Research Integrity: UTX-143 Versus Generic Analogs


Generic substitution among NHE inhibitors is scientifically unsound due to profound isoform selectivity differences. The pan-NHE inhibitor amiloride, while commercially available as a chemical tool, lacks selectivity across NHE1-5 and exhibits significant diuretic and cardiovascular off-target effects that confound oncology studies [1]. Other NHE5-targeting compounds remain in early discovery phases with insufficient selectivity profiles, while potent NHE1-selective inhibitors such as cariporide cannot substitute for NHE5-specific research due to the distinct and sometimes opposing roles of these isoforms in cancer cell pH regulation and migration [2]. UTX-143 is the most extensively characterized NHE5-selective inhibitor available, with a reported >80-fold selectivity over NHE1, a property not shared by any generic NHE inhibitor in commercial channels [1].

UTX-143 Quantitative Differentiation Evidence Guide: Potency, Selectivity, and Cancer Cell Specificity


NHE5 Isoform Selectivity: 80-Fold Discrimination Over NHE1 Versus Amiloride

UTX-143 demonstrates an 80-fold selectivity for NHE5 over NHE1, achieving an IC₅₀ of 3.11 µM against NHE5 while exhibiting minimal inhibition of NHE1 [1]. In contrast, the parent compound amiloride is a non-selective NHE inhibitor that potently blocks NHE1 (IC₅₀ ~0.8 µM), NHE2, and NHE3 with no meaningful isoform discrimination, leading to widespread off-target effects including diuresis and electrolyte imbalance [2]. This selectivity ratio is critical given that NHE1 is ubiquitously expressed across all tissues and its inhibition is responsible for the dose-limiting cardiovascular toxicity observed with non-selective NHE inhibitors in clinical oncology trials [3].

NHE5 Inhibitor Selectivity Cancer Cell pH Regulation Isoform-Specific Pharmacology

Differential Cytotoxicity: >6-Fold Cancer Cell Selectivity Over Normal Fibroblasts

UTX-143 exhibits a pronounced differential cytotoxicity profile, with an IC₅₀ of 15.4 µM against HT-1080 human fibrosarcoma cells, while showing no cytotoxic effect on normal human dermal fibroblasts (NHDF) at concentrations up to 100 µM [1]. This yields a >6.5-fold selectivity index for cancer cells over normal fibroblasts in vitro, a property not observed with the non-selective NHE inhibitor amiloride, which inhibits proliferation of both cancer and normal cells at similar concentrations due to its blockade of NHE1 essential for normal cellular homeostasis [2]. The cancer-selective cytotoxicity is attributed to the differential dependency of transformed cells on NHE5-mediated pH regulation compared to normal cells that rely primarily on NHE1 [1].

Cancer-Selective Cytotoxicity NHE5-Expressing Tumors Therapeutic Index in vitro

Broad-Spectrum Activity Across NHE5-Expressing Gastrointestinal Cancer Cell Lines

UTX-143 demonstrates potent and variable cytotoxic activity across a panel of NHE5-expressing esophageal and gastric cancer cell lines, with IC₅₀ values ranging from 4.4 µM (TE-1 esophageal squamous cell carcinoma) to 49.5 µM (TE-10 esophageal cancer cells) [1]. This activity correlates with NHE5 expression levels, as determined by immunoblotting, where cell lines with higher NHE5 protein expression exhibit greater sensitivity to UTX-143 [1]. In contrast, the pan-NHE inhibitor amiloride shows relatively uniform, non-discriminating cytotoxicity across these lines regardless of NHE5 status due to its potent NHE1 inhibition, which masks any NHE5-specific contributions [2].

Gastrointestinal Cancer NHE5 Expression Panel Screening

Functional Suppression of Cancer Cell Invasion and Migration at Non-Cytotoxic Concentrations

At 25 µM, a concentration that induces only modest cytotoxicity (~20% cell death), UTX-143 reduces HT-1080 cell invasion by >80% in Matrigel invasion assays relative to vehicle controls [1]. Additionally, at 20 µM, UTX-143 suppresses MMP-9 expression and MMP-2 activation in metastatic melanoma cells, key proteolytic events required for extracellular matrix degradation and tumor dissemination [1]. This functional inhibition at sub-cytotoxic concentrations is consistent with NHE5-specific modulation of pH-dependent signaling pathways rather than general cellular toxicity, a mechanistic distinction that pan-NHE inhibitors cannot recapitulate due to their simultaneous inhibition of NHE1, which independently regulates invasion via different pH-sensitive mechanisms [2].

Cancer Metastasis Cell Invasion Assay MMP Regulation

Structural Differentiation from Amiloride: Guanidine-Aryl Modification Enables NHE5 Selectivity

UTX-143 (C₁₆H₂₁N₇O₂, MW 343.38) is a structurally distinct analog of amiloride (C₆H₈ClN₇O, MW 229.63) featuring a critical 4-methylphenyl substitution at the 2-position of the pyrazine ring and an N-(2-hydroxyethyl) modification on the guanidine moiety [1]. These structural modifications, guided by SAR analysis of 18 synthesized derivatives, abolish NHE1 binding while preserving nanomolar-affinity interactions with the NHE5 binding pocket [1]. In contrast, commercially available amiloride analogs such as EIPA (ethylisopropylamiloride) and HMA (hexamethyleneamiloride) retain NHE1 inhibitory activity with even greater potency than amiloride, rendering them unsuitable for NHE5-specific investigations [2].

Structure-Activity Relationship Medicinal Chemistry Amiloride Derivative

Physicochemical Properties Optimized for In Vitro Handling and Reproducibility

UTX-143 is supplied as a solid powder with >98% purity (HPLC) and demonstrates a defined solubility of 10 mM in DMSO, enabling precise formulation for in vitro assays . The compound is stable for 12 months at -20°C as a solid and for 6 months at -80°C in DMSO solution, as verified by vendor stability studies . These defined solubility and stability parameters contrast with the variable purity and undefined handling conditions often encountered with generic amiloride sourced from non-specialized chemical suppliers, where lot-to-lot variability and degradation products can introduce confounding artifacts in cell-based assays .

Solubility Compound Stability Assay Reproducibility

Optimal Use Cases for UTX-143 Based on Quantitative Differentiation Evidence


Target Validation: Dissecting NHE5-Specific Contributions to Cancer Cell pH Regulation and Metastasis

Use UTX-143 to interrogate NHE5-dependent phenotypes in cancer cells where NHE1 and NHE5 are co-expressed. At concentrations of 10-25 µM, UTX-143 selectively inhibits NHE5 (IC₅₀ = 3.11 µM) while sparing NHE1, enabling unambiguous attribution of observed effects to NHE5 [1]. Pair with NHE1-selective inhibitors (e.g., cariporide) in parallel experiments to deconvolute isoform-specific roles in migration and invasion [2]. This application is particularly suited for colorectal adenocarcinoma and glioma models where NHE5 is reported to be upregulated [1].

Cell Panel Screening to Identify NHE5-Addicted Cancer Subtypes for Precision Oncology Research

Apply UTX-143 across a panel of gastrointestinal and other solid tumor cell lines to correlate NHE5 protein expression with cytotoxic sensitivity. The ~11-fold range in IC₅₀ values (4.4 µM to 49.5 µM) across esophageal cancer lines [1] provides a quantitative window for stratifying cell lines as NHE5-dependent or NHE5-independent. Positive correlations between NHE5 immunoblot signal and UTX-143 sensitivity can be used to nominate cancer types or patient-derived xenograft models for follow-up in vivo studies, with normal fibroblast controls (IC₅₀ > 100 µM) serving as a benchmark for cancer selectivity [1].

Functional Metastasis Assays: Evaluating Anti-Invasive Effects Independent of Cytotoxicity

Employ UTX-143 in Matrigel invasion and migration assays at 20-25 µM to assess NHE5-specific contributions to cancer cell motility. At these concentrations, UTX-143 achieves >80% inhibition of invasion while inducing minimal cell death [1], thereby isolating the functional role of NHE5 in pH-dependent signaling pathways governing MMP activation and cytoskeletal remodeling. This application avoids the confounding cytotoxic effects that would complicate interpretation when using pan-NHE inhibitors such as amiloride [2].

Medicinal Chemistry Lead Optimization: Exploiting the 4-Methylphenyl Scaffold for Next-Generation NHE5 Inhibitors

Use UTX-143 as a starting point for further SAR exploration of the 4-methylphenyl substitution pattern on the pyrazine ring. The >80-fold NHE5 selectivity achieved with this modification [1] demonstrates that subtle structural changes can dramatically alter isoform preference. Medicinal chemists can synthesize UTX-143 analogs with varied para-substituents on the phenyl ring or alternative N-alkylations on the guanidine to probe the NHE5 binding pocket topology, with the goal of improving potency or in vivo pharmacokinetic properties while maintaining NHE5 selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for UTX-143

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.